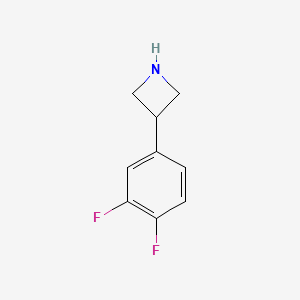

3-(3,4-Difluorophenyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

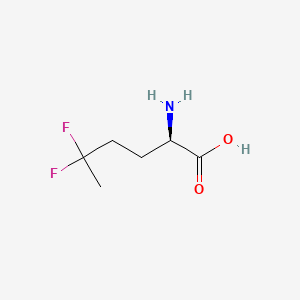

“3-(3,4-Difluorophenyl)azetidine” is a chemical compound with the molecular formula C9H9F2N . It is also known as 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride . The compound has a molecular weight of 169.171 Da .

Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .

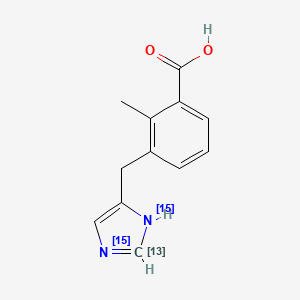

Molecular Structure Analysis

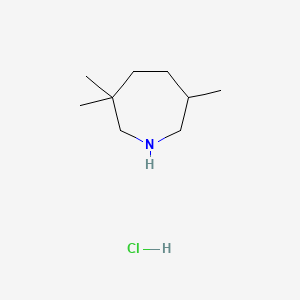

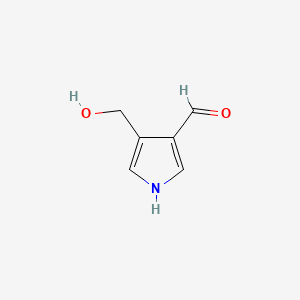

The molecular structure of “this compound” consists of a four-membered azetidine ring with a 3,4-difluorophenyl group attached .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .

Physical and Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Functionalization

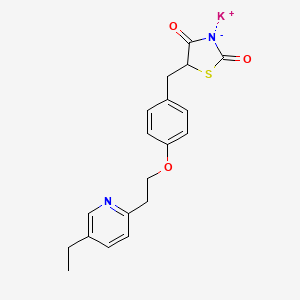

Azetidines, including 3-(3,4-difluorophenyl)azetidine, are valuable motifs in drug discovery due to their unique chemical space accessibility. They can be synthesized through various routes, including cycloadditions, nucleophilic additions, and ring-expansion reactions. These compounds exhibit remarkable reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of functionalized derivatives. For instance, azetidines are precursors to β-lactams, which are crucial for developing antibiotics and other biologically active compounds. Azetidin-2-ones, a closely related class, have shown applications as cholesterol absorption inhibitors and enzyme inhibitors, highlighting their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Catalysis in Synthesis

The synthesis of 3,3-diarylazetidines demonstrates the utility of azetidines in accessing underexplored chemical spaces for drug discovery. A notable method involves the calcium(II)-catalyzed Friedel-Crafts reaction, showcasing the importance of the azetidine scaffold in facilitating the synthesis of complex, drug-like molecules. This process highlights the reactivity and functionalization potential of azetidines, making them valuable for constructing pharmacologically relevant structures (Denis et al., 2018).

Advances in Synthetic Strategies

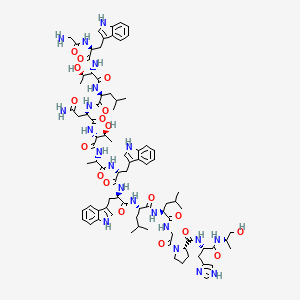

Recent advancements in the synthetic strategies of azetidines underscore their immense reactivity and potential in creating highly functionalized molecules. These strategies emphasize the versatility of azetidines as heterocyclic synthons in medicinal chemistry, showcasing their role in peptidomimetic, nucleic acid chemistry, and catalytic processes (Mehra, Lumb, Anand, & Kumar, 2017).

Antioxidant Activity of Derivatives

The investigation into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives highlights the chemical diversity and biological relevance of the azetidine scaffold. These compounds display moderate to significant antioxidant effects, contributing to the understanding of azetidines and their derivatives in medicinal chemistry (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Safety and Hazards

Orientations Futures

Azetidines are prevalent structural motifs found in various biologically active compounds. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthetic use .

Propriétés

IUPAC Name |

3-(3,4-difluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-46-9 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)